

RuBi-Nicotine: A Technical Guide to Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *RuBi-Nicotine*

Cat. No.: *B560276*

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Abstract

This technical guide provides a comprehensive overview of **RuBi-Nicotine**, a ruthenium-bisbipyridine caged compound designed for the rapid, light-induced release of nicotine. We detail the synthesis and chemical properties of **RuBi-Nicotine**, including quantitative data on its photolytic efficiency and stability. This document also outlines detailed experimental protocols for its synthesis and photo-uncaging, and explores its application in the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation. Furthermore, we present key signaling pathways influenced by the photoreleased nicotine, offering a valuable resource for researchers in neurobiology, pharmacology, and cancer studies.

Chemical Properties and Data

RuBi-Nicotine, with the chemical name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride, is a water-soluble complex that liberates nicotine upon exposure to visible light.^[1] The key quantitative data for this compound are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C40H44Cl2N8Ru	[1][2]
Molecular Weight	808.81 g/mol	[1][2]
CAS Number	1256362-30-7	[1][2]
Appearance	Deep orange solid	[2][3]
Solubility	Soluble in water to 50 mM, up to 100 mM has been reported	[1][2][4]
Storage Conditions	Store at -20°C, protect from light	[1][2][3]
Excitation Wavelengths	Blue (473 nm) or green (532 nm) light	
Photolysis Time	< 20 ns (time constant of 17 ns)	[1][4][5]
Quantum Yield (Φ)	0.23	[4]

Synthesis of RuBi-Nicotine

The synthesis of **RuBi-Nicotine** is based on the coordination of two nicotine molecules to a ruthenium-bisbipyridine core. The following protocol is adapted from the foundational work of Filevich et al., 2010.

Experimental Protocol: Synthesis

Materials:

- cis-Ru(bpy)₂Cl₂ (cis-bis(2,2'-bipyridine)dichlororuthenium(II))
- (S)-Nicotine
- Acetone
- Water

- Diethyl ether
- Argon gas

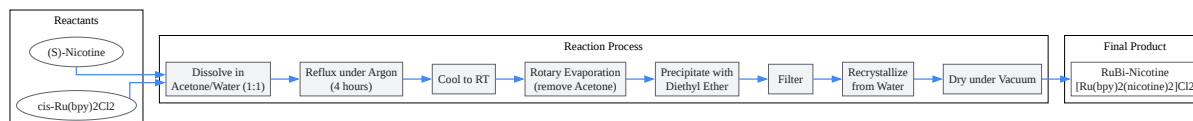
Procedure:

- Dissolve 100 mg of cis-Ru(bpy)₂Cl₂ in a 1:1 mixture of acetone and water.
- Add a 5-fold molar excess of (S)-Nicotine to the solution.
- Reflux the mixture under an inert argon atmosphere for 4 hours.
- After refluxing, cool the solution to room temperature.
- Remove the acetone from the mixture via rotary evaporation.
- Precipitate the crude product by adding diethyl ether to the remaining aqueous solution.
- Collect the precipitate by filtration.
- Purify the product by recrystallization from a minimal amount of water.
- Dry the final product, [Ru(bpy)₂(nicotine)₂]Cl₂ (**RuBi-Nicotine**), under vacuum.

Characterization: The synthesized **RuBi-Nicotine** should be characterized using the following methods:

- NMR Spectroscopy: To confirm the structure and purity of the complex.
- UV-Vis Spectroscopy: To determine the absorption spectrum and confirm the presence of the characteristic metal-to-ligand charge transfer (MLCT) band.
- Cyclic Voltammetry: To assess the electrochemical properties of the ruthenium complex.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **RuBi-Nicotine**.

Photolysis and Nicotine Release

RuBi-Nicotine is designed for the controlled release of nicotine upon irradiation with visible light. The process is highly efficient and rapid, making it a valuable tool for studying nicotinic systems with high spatiotemporal precision.

Experimental Protocol: Photolysis and Quantification

Materials:

- **RuBi-Nicotine** solution (in appropriate buffer or cell culture medium)
- LED light source (e.g., 450 nm or 473 nm)
- High-Performance Liquid Chromatography (HPLC) system
- A549 non-small cell lung cancer cells (or other relevant biological system)
- Cell culture reagents

Procedure for Photolysis:

- Prepare a solution of **RuBi-Nicotine** at the desired concentration (e.g., 10 μ M) in the experimental buffer or medium.

- Expose the solution to a calibrated LED light source with a spectrum matching the absorption of **RuBi-Nicotine**.
- The duration of light exposure will determine the concentration of released nicotine. For example, a 5-second exposure of a 10 μM **RuBi-Nicotine** solution can generate approximately 2 μM of free nicotine.

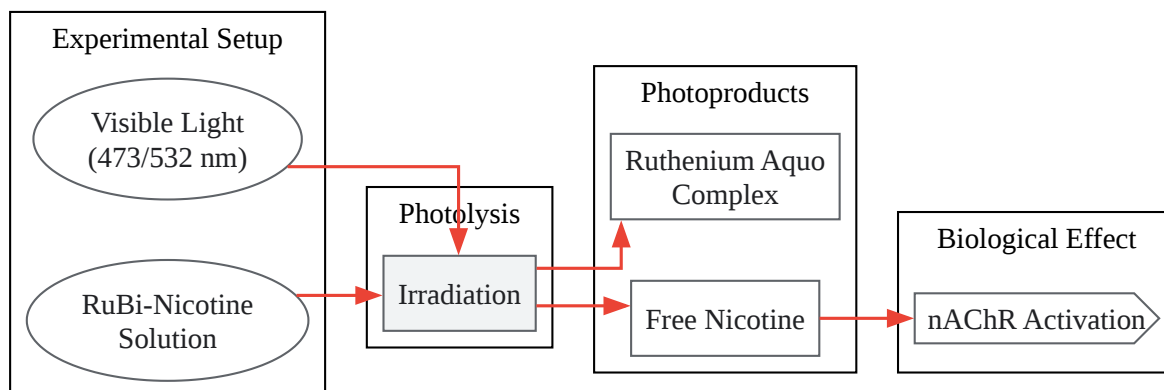
Procedure for Quantification of Released Nicotine (HPLC):

- Following photolysis, analyze the sample using HPLC to quantify the concentration of free nicotine.
- Use a suitable column and mobile phase for the separation of nicotine from the **RuBi-Nicotine** complex and its photoproducts.
- Compare the peak area of the released nicotine to a standard curve of known nicotine concentrations to determine its concentration.

Procedure for Biological Assay (A549 cell proliferation):

- Culture A549 cells in appropriate media.
- Expose the cells to the **RuBi-Nicotine** solution and irradiate with the LED light source to release a specific concentration of nicotine.
- Include control groups: cells treated with **RuBi-Nicotine** but not irradiated, cells treated with the photolysis byproduct, and cells treated with a known concentration of plain nicotine.
- Culture the cells for a specified period (e.g., 72 hours).
- Assess cell proliferation using a standard assay (e.g., MTT assay).

Photolysis Workflow Diagram



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Caption: Photolysis of **RuBi-Nicotine** to release free nicotine.

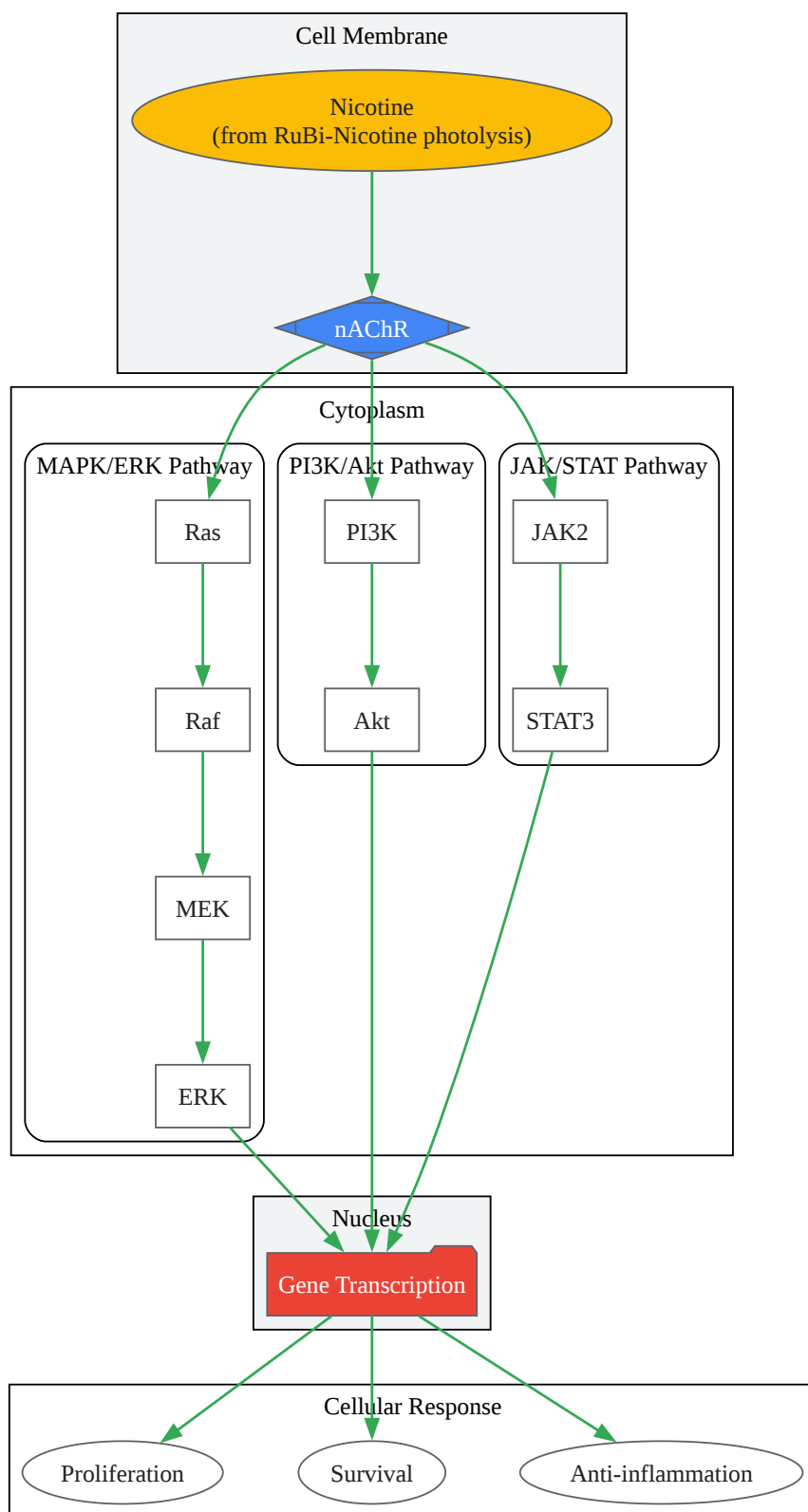
Biological Activity and Signaling Pathways

The photoreleased nicotine from **RuBi-Nicotine** activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] This activation can trigger a variety of downstream signaling cascades, influencing cellular processes such as proliferation, survival, and neurotransmission.[6]

Nicotine-Induced Signaling Pathways

Nicotine binding to nAChRs can lead to the activation of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to play crucial roles in cell growth, proliferation, and survival. The activation of the JAK2-STAT3 pathway has also been implicated in the anti-inflammatory effects of nicotine.

Signaling Pathway Diagram



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Caption: Nicotine-activated signaling pathways.

Conclusion

RuBi-Nicotine is a powerful optopharmacological tool that enables the precise delivery of nicotine to biological systems. Its rapid release kinetics and activation by visible light make it superior to many UV-activated caged compounds for in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology for novel research into the roles of nicotinic acetylcholine receptors in health and disease. The non-toxic nature of the photolysis byproducts at typical experimental concentrations further enhances its utility and reliability in biological studies.[5]

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